molecular formula C16H17NO6S2 B3074658 methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 1021209-51-7

methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B3074658
CAS No.: 1021209-51-7
M. Wt: 383.4 g/mol
InChI Key: YCPDPAUDLOOLOT-UHFFFAOYSA-N
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Description

Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. This particular compound is characterized by the presence of a sulfamoyl group, a phenyl group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl and thiophene rings can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
  • Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-methylthiophene-2-carboxylate
  • Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylfuran-2-carboxylate

Uniqueness

Methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to the combination of its sulfamoyl group, phenyl group, and thiophene ring. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. The presence of the ethoxy group also influences its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S2/c1-3-23-13(18)9-17-25(20,21)15-12(11-7-5-4-6-8-11)10-24-14(15)16(19)22-2/h4-8,10,17H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPDPAUDLOOLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(SC=C1C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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